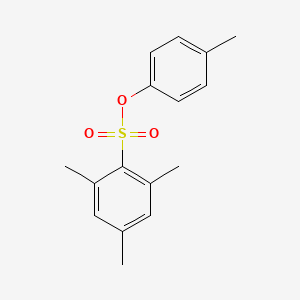

(4-Methylphenyl)mesitylene sulfonate

描述

(4-Methylphenyl)mesitylene sulfonate, also known by its IUPAC name (4-methylphenyl) 2,4,6-trimethylbenzenesulfonate, is an aromatic sulfonate ester. Its structure is characterized by a p-tolyl group (4-methylphenyl) attached to the oxygen atom of a mesitylenesulfonate group. The presence of the sterically bulky mesitylene (B46885) (2,4,6-trimethylbenzene) moiety and the electronically distinct p-tolyl group suggests that this compound may exhibit interesting reactivity and properties worthy of investigation in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₃S uni.lu |

| IUPAC Name | (4-methylphenyl) 2,4,6-trimethylbenzenesulfonate uni.lu |

| Molar Mass | 290.38 g/mol |

| Monoisotopic Mass | 290.09766 Da uni.lu |

| Predicted XLogP3 | 4.5 uni.lu |

| CAS Number | 67811-06-7 |

The journey of sulfonate chemistry in organic synthesis is a rich narrative that dates back to the 19th century. Initially, sulfonic acids were primarily recognized for their utility in the dyestuff industry, where their water-solubilizing properties were paramount. The development of methods for their preparation, such as the direct sulfonation of aromatic compounds, laid the groundwork for their broader application.

A significant leap in the utility of sulfonates came with the recognition of the sulfonate group as an excellent leaving group in nucleophilic substitution and elimination reactions. This discovery transformed alcohols, which are typically poor leaving groups (as hydroxide), into reactive substrates by converting them into sulfonate esters like tosylates and mesylates. This strategy became a cornerstone of synthetic organic chemistry, enabling a vast array of transformations under milder conditions than previously possible. The work of pioneers in physical organic chemistry helped to quantify the leaving group ability of various sulfonates, further cementing their importance.

Arylsulfonates have emerged as a particularly important class of sulfonate esters in modern chemical research. Their significance stems from their dual role as both activating groups and versatile synthetic handles. The electronic properties of the aryl group can be readily tuned by introducing substituents, thereby modulating the reactivity of the sulfonate ester.

In contemporary research, arylsulfonates are extensively used in cross-coupling reactions, serving as effective electrophiles in palladium-, nickel-, and copper-catalyzed transformations to form new carbon-carbon and carbon-heteroatom bonds. Their stability and often crystalline nature make them advantageous alternatives to more reactive and less stable electrophiles like aryl halides or triflates. Furthermore, the study of sterically hindered arylsulfonates is an active area of research, as the bulky substituents can influence reaction pathways and selectivities in novel ways. Recent studies have explored the use of arylsulfonates in the development of novel anticancer agents and in drug delivery systems, highlighting their expanding role in medicinal chemistry. The diverse reactivity of arylsulfonate phenol (B47542) esters continues to be an area of active investigation researchgate.net.

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several areas of potential research interest. The compound combines a well-known p-toluenesulfonate (tosylate) precursor in the form of the p-cresol-derived ester with a sterically demanding mesitylenesulfonyl group.

The primary area of academic interest for a compound like this compound would likely be in the investigation of its reactivity in nucleophilic substitution and cross-coupling reactions. The bulky mesityl group is expected to exert significant steric hindrance around the sulfonyl group, which could lead to unique selectivity in its reactions. For instance, in reactions with nucleophiles, the steric hindrance might favor attack at the p-tolyl ring (C-O bond cleavage) over the sulfur atom (S-O bond cleavage), a pathway that is less common for less hindered arylsulfonates.

Furthermore, the synthesis of such a sterically encumbered sulfonate ester presents its own set of challenges and opportunities for methodological development in organic synthesis. The preparation of hindered arylsulfonates often requires optimized conditions to overcome the steric repulsion between the reactants. Research into the synthesis of such compounds could lead to the development of new and more efficient sulfonylation methods. The rapid conversion of hindered arylsulfonates to other functional groups, such as alkyl chlorides with retention of configuration, is a testament to their synthetic utility nih.govnih.gov.

Detailed Research Findings

As specific experimental research on this compound is limited in published literature, this section will present anticipated research findings based on the well-established chemistry of related arylsulfonates and the influence of steric hindrance.

Synthesis and Characterization

The synthesis of this compound would most likely be achieved through the reaction of p-cresol (B1678582) (4-methylphenol) with mesitylenesulfonyl chloride in the presence of a base.

Reaction Scheme:

The choice of base and solvent would be critical to achieving a good yield, given the steric bulk of the mesitylenesulfonyl chloride. Non-nucleophilic, sterically hindered bases such as triethylamine or pyridine (B92270) are commonly employed in such reactions to avoid side reactions.

Expected Characterization Data:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl and mesityl groups, as well as singlets for the three methyl groups on the mesityl ring and the single methyl group on the p-tolyl ring. Due to the symmetry of the mesitylene group, its aromatic protons would likely appear as a single resonance, and its three methyl groups would also be equivalent.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure with distinct signals for all unique carbon atoms in the molecule.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule.

Reactivity and Potential Applications

The reactivity of this compound is anticipated to be heavily influenced by the steric bulk of the mesityl group.

Nucleophilic Substitution: In reactions with nucleophiles, the steric hindrance at the sulfur atom may retard or prevent direct attack. This could enhance the likelihood of nucleophilic aromatic substitution on the electron-deficient p-tolyl ring, particularly if activating groups are present.

Cross-Coupling Reactions: As a substrate in transition metal-catalyzed cross-coupling reactions, the steric hindrance could affect the rate and efficiency of oxidative addition to the metal center. This could be exploited to achieve selective couplings in molecules with multiple reactive sites. The development of methods for the synthesis of sterically congested molecules is an area of active research organic-chemistry.org.

Protecting Group Chemistry: While less common for such a bulky group, its stability under certain conditions could make it a candidate for a specialized protecting group for phenols, to be removed under specific, targeted conditions.

Table 2: Comparison of Related Sulfonate Esters

| Compound | Key Feature | Common Application |

|---|---|---|

| p-Toluenesulfonate (Tosylates) | Good leaving group, easy to introduce | Conversion of alcohols to electrophiles |

| Methanesulfonate (Mesylates) | Less bulky than tosylates, good leaving group | Similar to tosylates, often used in pharmaceuticals |

| Trifluoromethanesulfonate (Triflates) | Excellent leaving group, highly reactive | Cross-coupling reactions, synthesis of reactive intermediates |

| This compound | Sterically hindered sulfonyl group | Potential for sterically controlled reactions, research in reactivity of hindered systems |

Structure

3D Structure

属性

CAS 编号 |

67811-06-7 |

|---|---|

分子式 |

C16H18O3S |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(4-methylphenyl) 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)19-20(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |

InChI 键 |

FWHYSYZWOFUAAH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |

产品来源 |

United States |

Synthetic Methodologies for 4 Methylphenyl Mesitylene Sulfonate and Its Derivatives

Conventional Solution-Phase Synthetic Routes

Traditional synthesis of (4-Methylphenyl)mesitylene sulfonate in solution is primarily accomplished through two main approaches: direct sulfonation to form a key intermediate, and the subsequent reaction of mesitylene (B46885) and 4-methylphenyl precursors.

Direct Sulfonation Approaches

The synthesis of the mesitylenesulfonyl moiety, a critical precursor to the final product, often begins with the direct sulfonation of mesitylene. This electrophilic aromatic substitution reaction typically employs a strong sulfonating agent to introduce the sulfonic acid group onto the mesitylene ring.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Typical Yield |

| Mesitylene | Concentrated Sulfuric Acid | Heating on a water bath with stirring | Mesitylenesulfonic acid | Variable, depends on reaction time and extent of recycling |

Reactions Involving Mesitylene and 4-Methylphenyl Precursors

The most direct and widely utilized method for the synthesis of this compound involves the esterification of p-cresol (B1678582) (4-methylphenol) with mesitylenesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to facilitate the nucleophilic attack of the phenoxide ion on the sulfonyl chloride.

In a representative procedure, p-cresol is dissolved in a suitable solvent, and a base, such as an aqueous solution of sodium hydroxide (B78521) or an organic amine like pyridine (B92270), is added to generate the corresponding phenoxide. Mesitylenesulfonyl chloride, dissolved in a compatible solvent, is then added to the reaction mixture. The reaction is often stirred at room or slightly elevated temperature for a period of time to ensure complete conversion. The product, this compound, can then be isolated by extraction and purified by crystallization.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product | Reported Yield |

| p-Cresol | Mesitylenesulfonyl chloride | Sodium Hydroxide | Toluene/Water | 60-65 °C, 1 hour | This compound | Not specified in reference google.com |

| Phenol (B47542) Derivatives | Aryl Sulfonyl Chlorides | Triethylamine | Dichloromethane (B109758) | 0 °C to room temp, 12 h | Aryl Sulfonate Esters | Good to excellent |

Mechanochemically Assisted Synthesis of Mesitylene Sulfonate Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising and sustainable alternative to traditional solution-phase synthesis. While a specific mechanochemical synthesis of this compound has not been extensively reported, the principles of mechanochemical synthesis of sulfonate esters and related compounds suggest a viable pathway. This section explores the hypothetical application of mechanochemistry to the synthesis of this target molecule and its derivatives.

Solid-State Reaction Optimization and Parameters

A plausible mechanochemical approach to this compound would involve the solid-state reaction of p-cresol with mesitylenesulfonyl chloride in a ball mill. Key parameters to optimize would include the milling frequency, milling time, and the nature and amount of any liquid-assisted grinding (LAG) agent.

The reaction would likely be performed by charging a milling jar with stoichiometric amounts of p-cresol and mesitylenesulfonyl chloride, along with a solid base such as potassium carbonate or sodium bicarbonate to act as an acid scavenger. The milling frequency would be a critical parameter, with higher frequencies generally leading to faster reaction rates. However, excessive frequency could lead to localized heating and potential degradation of the reactants or product. The milling time would need to be optimized to ensure complete conversion without unnecessary energy expenditure or product decomposition. The use of a small amount of a LAG agent, such as a polar solvent like acetonitrile (B52724) or a non-polar solvent like hexane (B92381), could significantly influence the reaction kinetics and product yield by facilitating mass transport and breaking up aggregates.

| Parameter | Range/Type | Rationale |

| Milling Frequency | 10 - 30 Hz | To provide sufficient energy for reaction initiation and propagation. |

| Milling Time | 15 - 120 minutes | To achieve high conversion while avoiding product degradation. |

| Reactant Ratio | 1:1 to 1:1.2 (p-cresol:mesitylenesulfonyl chloride) | To ensure complete consumption of the limiting reagent. |

| Base | K₂CO₃, NaHCO₃, or a solid organic base | To neutralize the HCl byproduct in the solid state. |

| LAG Agent | Acetonitrile, Hexane, or solvent-free | To enhance mobility and contact between reactants. |

Influence of Particle Size on Reaction Kinetics and Selectivity

In solid-state reactions, the particle size of the reactants plays a crucial role in determining the reaction kinetics and, in some cases, the selectivity. A smaller particle size increases the surface area available for reaction, which generally leads to a faster reaction rate. For the synthesis of this compound, grinding the solid reactants, p-cresol and mesitylenesulfonyl chloride, to a fine powder before milling would be expected to enhance the reaction rate.

The particle size distribution can also affect the homogeneity of the reaction mixture. A uniform, small particle size distribution would promote more consistent contact between the reactants and the solid base, leading to more uniform reaction progress and potentially higher yields. In some solid-state reactions, different crystal faces can exhibit different reactivities. While not specifically documented for this reaction, it is a factor that can influence selectivity in mechanochemical transformations.

| Particle Size | Effect on Reaction Rate | Effect on Selectivity |

| Large | Slower | May be lower due to incomplete reaction and inhomogeneous mixing. |

| Small | Faster | Generally higher due to increased surface area and better contact. |

| Uniform Distribution | More reproducible kinetics | Can lead to higher selectivity by ensuring consistent reaction environment. |

Chemoselectivity Control in Mechanochemical Syntheses

Mechanochemistry has been shown to offer unique opportunities for controlling chemoselectivity, sometimes leading to different product outcomes compared to solution-phase reactions. orgsyn.org In the context of synthesizing this compound, particularly with more complex substrates bearing multiple reactive sites, mechanochemical conditions could be tuned to favor the desired sulfonation of the phenolic hydroxyl group.

One method to control chemoselectivity is through the careful selection of LAG agents. For instance, a non-polar LAG agent might favor the reaction at a less polar functional group, while a polar agent could promote reaction at a more polar site. Furthermore, the choice of the solid base could also influence selectivity. A bulky, non-nucleophilic base might sterically hinder reaction at a more accessible site, thereby favoring reaction at a less hindered, but desired, location. The energy input, controlled by the milling frequency and time, can also be a tool for selectivity, as different reaction pathways may have different activation energy barriers that can be selectively overcome under specific milling conditions. orgsyn.orgchembk.com

| Parameter | Method of Control | Potential Outcome on Chemoselectivity |

| LAG Agent | Varying polarity (e.g., hexane vs. acetonitrile) | Preferential solvation of one reactive site over another. |

| Solid Base | Varying steric bulk and basicity (e.g., K₂CO₃ vs. a hindered organic base) | Steric hindrance can direct the reaction to a specific functional group. |

| Milling Parameters | Adjusting frequency and time | Overcoming specific activation energy barriers to favor a desired reaction pathway. |

Synthesis of Specialized Sulfonate Reagents and Intermediates

The synthesis of specialized sulfonate reagents and intermediates, such as those derived from mesitylenesulfonic acid, is crucial for various applications in organic chemistry. These reagents serve as powerful tools for amination, rearrangement reactions, and the construction of complex molecular architectures. Their preparation involves specific methodologies designed to yield reactive yet manageable compounds.

Preparation of O-(Mesitylenesulfonyl)hydroxylamine and Analogues

O-(Mesitylenesulfonyl)hydroxylamine (MSH) is a highly effective electrophilic aminating agent utilized for introducing the -NH2 group in a variety of chemical transformations. chem-station.com Its synthesis has been approached through several routes, primarily involving the deprotection of a protected hydroxylamine (B1172632) derivative.

One common method involves the deprotection of N-Boc-O-mesitylenesulfonylhydroxylamine. chemicalbook.com In this procedure, the starting material is treated with trifluoroacetic acid at a low temperature (e.g., 2 °C). chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is precipitated by the addition of ice and water. chemicalbook.com The resulting white solid is filtered, washed to neutrality, and dried. chemicalbook.com This method yields MSH, though it may retain a significant amount of water (around 33%). chemicalbook.com

Another established synthesis starts from O-(mesitylsulfonyl)acetohydroxamate. chemicalbook.com This precursor is treated with perchloric acid in dioxane at 0 °C. chemicalbook.com The MSH product precipitates as a white solid upon pouring the reaction mixture into ice water. chemicalbook.com After collection by filtration and washing with cold water and petroleum ether, the product is obtained in good yield (77-92%), typically containing 20-30% water as determined by iodometric titration. chemicalbook.com

MSH is noted for its thermal instability and potential to decompose explosively, especially when concentrated to dryness. chem-station.comresearchgate.net Therefore, it is strongly recommended that the reagent be prepared immediately before use rather than being stored. chem-station.comchemicalbook.com Due to the handling challenges associated with MSH, more stable analogues have been developed. A notable example is O-(2,4-dinitrophenyl)hydroxylamine, which is easier to handle and can be prepared on a larger scale. chem-station.com O-(tosyl)hydroxylamine is another related aminating reagent. researchgate.net

Table 1: Comparison of Synthetic Methods for O-(Mesitylenesulfonyl)hydroxylamine (MSH)

| Feature | Method 1 | Method 2 |

|---|---|---|

| Starting Material | N-Boc-O-mesitylenesulfonylhydroxylamine chemicalbook.com | O-(mesitylsulfonyl)acetohydroxamate chemicalbook.com |

| Reagent | Trifluoroacetic Acid chemicalbook.com | Perchloric Acid (70%) chemicalbook.com |

| Solvent | Trifluoroacetic Acid (as solvent) chemicalbook.com | Dioxane chemicalbook.com |

| Reaction Temperature | 2 °C chemicalbook.com | 0 °C chemicalbook.com |

| Work-up | Precipitation with ice/water, filtration chemicalbook.com | Precipitation in ice water, filtration chemicalbook.com |

| Yield | Not explicitly stated, but a large-scale prep is described chemicalbook.com | 77-92% chemicalbook.com |

| Product Form | White solid containing ~33% water chemicalbook.com | White solid containing 20-30% water chemicalbook.com |

Synthesis of N-amino Pyridinium (B92312) Mesitylene Sulfonates

N-amino pyridinium salts are versatile reagents in organic synthesis, often serving as precursors for N-centered radicals. nih.govsciencemadness.org Their synthesis is typically achieved through the electrophilic amination of pyridine or its derivatives. nih.govrsc.org While hydroxylamine-O-sulfonic acid (HOSA) can be used for the N-amination of pyridine, O-(Mesitylenesulfonyl)hydroxylamine (MSH) is particularly effective for less reactive pyridine derivatives and other N-heteroarenes like quinoline. nih.gov

The general procedure for synthesizing N-amino pyridinium mesitylene sulfonates involves the reaction of a pyridine derivative with MSH. researchgate.net Typically, equimolar amounts of the pyridine and MSH are mixed in a suitable organic solvent, such as dichloromethane (CH2Cl2), at a reduced temperature, commonly 0 °C. researchgate.net The reaction leads to the formation of the corresponding N-aminopyridinium salt. nih.gov These salts have emerged as a class of bifunctional aminating reagents with broad synthetic potential. rsc.org

Table 2: Synthesis of N-amino Pyridinium Salts using MSH

| Substrate | Reagent | General Conditions | Product Type |

|---|---|---|---|

| Pyridine Derivatives nih.gov | O-(Mesitylenesulfonyl)hydroxylamine (MSH) | CH2Cl2, 0 °C researchgate.net | N-amino Pyridinium Mesitylene Sulfonate |

| Quinoline nih.gov | O-(Mesitylenesulfonyl)hydroxylamine (MSH) | CH2Cl2, 0 °C researchgate.net | N-amino Quinolinium Mesitylene Sulfonate |

Derivatization Strategies for Complex Molecular Scaffolds

Sulfonate reagents, including this compound and its precursors, are instrumental in the derivatization and construction of complex molecules. The strategies often leverage the reactivity of the sulfonyl group, either for installing a sulfonate ester as an excellent leaving group or for using a sulfonate-derived reagent to introduce new functional groups. researchgate.neteurjchem.com

A foundational strategy is the synthesis of aryl sulfonate esters via the reaction of a phenol with a sulfonyl chloride. researchgate.netresearchgate.net For instance, the parent compound this compound would be synthesized by reacting 4-methylphenol with mesitylenesulfonyl chloride, typically in the presence of a base. researchgate.netchemicalbook.com The resulting aryl sulfonate ester is a highly effective leaving group, often more reactive than common halides, making it valuable for subsequent nucleophilic substitution reactions to build more complex molecular scaffolds. researchgate.net

Specialized reagents like O-(Mesitylenesulfonyl)hydroxylamine (MSH) are employed for direct functionalization. MSH serves as a potent electrophilic aminating agent to introduce an NH2 group into various substrates. chem-station.com This strategy has been applied in the total synthesis of natural products, such as the use of an MSH-mediated Beckmann rearrangement in the synthesis of pinnaic acid. chem-station.comchemrxiv.org Other applications include the conversion of boronic acids to anilines and the synthesis of aziridines from olefins. chem-station.com These transformations highlight the utility of mesitylene sulfonate-derived reagents in adding nitrogen-containing functionalities to complex molecules. chemrxiv.org

Table 3: Derivatization Strategies Involving Mesitylene Sulfonate Reagents

| Strategy | Reagents | Application | Purpose |

|---|---|---|---|

| Sulfonylation of Phenols | Phenol derivative, Mesitylenesulfonyl chloride, Base researchgate.net | Synthesis of Aryl Sulfonate Esters researchgate.neteurjchem.com | Installation of a good leaving group for subsequent SNAr or cross-coupling reactions. researchgate.neteurjchem.com |

| Electrophilic Amination | Substrate (e.g., olefin, boronic acid), O-(Mesitylenesulfonyl)hydroxylamine (MSH) chem-station.com | Aziridination, Synthesis of Anilines chem-station.com | Direct introduction of an -NH2 group into a molecule. chem-station.com |

| Beckmann Rearrangement | Ketone, O-(Mesitylenesulfonyl)hydroxylamine (MSH) chemrxiv.org | Total Synthesis of Natural Products (e.g., Pinnaic Acid) chem-station.com | Ring expansion and amide formation in complex scaffolds. chemrxiv.org |

| N-Amination of Heterocycles | Pyridine derivative, O-(Mesitylenesulfonyl)hydroxylamine (MSH) nih.gov | Synthesis of N-amino Pyridinium Salts nih.gov | Creation of precursors for N-centered radical chemistry. sciencemadness.org |

Mechanistic Investigations of 4 Methylphenyl Mesitylene Sulfonate Reactivity

Role of the Sulfonate Moiety as a Leaving Group

The exceptional leaving group ability of the mesitylenesulfonate portion of (4-Methylphenyl)mesitylene sulfonate is central to its chemical behavior. This property stems from the stability of the resulting mesitylenesulfonate anion, which is significantly stabilized by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively dispersing the charge and rendering the anion a very weak base. This inherent stability makes the departure of the sulfonate group energetically favorable, thus facilitating reactions where it is displaced by a nucleophile.

This compound can undergo nucleophilic substitution through both SN1 and SN2 pathways, with the operative mechanism being dictated by the structure of the electrophilic carbon, the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathway: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom bearing the sulfonate group in a single, concerted step, leading to the displacement of the leaving group. This pathway is favored for primary and less hindered secondary carbons. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. The first and rate-determining step involves the departure of the sulfonate leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored for tertiary and some secondary carbons that can form stable carbocations. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate.

The efficiency of the mesitylenesulfonate group as a leaving group is influenced by both steric and electronic factors.

Electronic Effects: The electron-withdrawing nature of the sulfonyl group (-SO2-) polarizes the carbon-oxygen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the resonance stabilization of the resulting sulfonate anion is a key electronic factor contributing to its excellent leaving group ability. The presence of methyl groups on the phenyl ring of the (4-Methylphenyl) moiety has a minor electronic effect on the leaving group itself, but the three methyl groups on the mesitylene (B46885) ring provide some electron-donating inductive effect, which slightly modulates the electrophilicity of the sulfur atom.

Steric Effects: The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance around the sulfonyl center. While this does not directly impact the stability of the departing anion, it can influence the rate of reactions where the nucleophile might interact with the sulfur atom. However, in typical nucleophilic substitution reactions where the attack is at the carbon atom attached to the sulfonate oxygen, the steric bulk of the mesityl group is remote and has a less direct impact on the reaction rate at the electrophilic carbon. The steric environment around the electrophilic carbon atom of the substrate is a more critical factor in determining the reaction pathway (SN1 vs. SN2).

The interplay of these effects can be quantitatively assessed using linear free-energy relationships such as the Hammett and Taft equations. The Hammett equation correlates reaction rates with the electronic effects of substituents on the aromatic ring, while the Taft equation extends this to include steric effects. For a series of related aryl sulfonates, a positive rho (ρ) value in a Hammett plot for a reaction would indicate that electron-withdrawing groups on the aryl ring of the leaving group enhance the reaction rate by further stabilizing the departing anion.

Table 1: Representative Hammett ρ Values for Solvolysis of Aryl Arenesulfonates

| Aryl Arenesulfonate System | Solvent | ρ value |

|---|---|---|

| Substituted benzenesulfonates | 30% dioxane/70% water | +0.35 to +0.37 |

A significant application of arylsulfonates in organic synthesis is the conversion of poor leaving groups, such as hydroxyl groups in alcohols, into excellent leaving groups. Alcohols are generally unreactive in nucleophilic substitution reactions because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. By converting an alcohol to a sulfonate ester like this compound, its reactivity is dramatically enhanced.

This conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., mesitylenesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine (B92270). The base serves to neutralize the hydrogen chloride byproduct. Crucially, this transformation proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction. libretexts.orgchegg.com

Reaction Kinetics and Stereochemical Implications

The kinetics and stereochemistry of reactions involving this compound are intrinsically linked to the reaction mechanism.

The rate of nucleophilic substitution reactions involving sulfonate esters is highly dependent on the reaction mechanism.

SN2 Reactions: The rate law for an SN2 reaction is second-order, expressed as: Rate = k[Substrate][Nucleophile]. The rate constant, k, is influenced by the nature of the substrate, the nucleophile, the solvent, and the temperature.

SN1 Reactions: The rate law for an SN1 reaction is first-order, expressed as: Rate = k[Substrate]. The rate is primarily determined by the stability of the carbocation intermediate formed in the rate-determining step.

Table 2: Relative Solvolysis Rates of Alkyl Sulfonates

| Substrate | Leaving Group | Relative Rate |

|---|---|---|

| CH3-X | Mesylate | 1.0 |

| CH3CH2-X | Mesylate | 0.03 |

| (CH3)2CH-X | Mesylate | 0.001 |

This table provides representative data for alkyl sulfonates to illustrate the effect of substrate structure on reaction rates. Data for this compound would follow similar trends.

The stereochemical outcome of a nucleophilic substitution reaction involving a chiral sulfonate ester is a powerful diagnostic tool for determining the reaction mechanism.

SN2 Reactions: SN2 reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center. libretexts.orgulethbridge.calibretexts.org This is a result of the backside attack of the nucleophile, which displaces the sulfonate leaving group from the opposite side.

SN1 Reactions: SN1 reactions involving a chiral center typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of enantiomeric products. However, complete racemization is not always observed, as ion pairing with the departed leaving group can sometimes lead to a slight preference for inversion.

Table 3: Stereochemical Pathway of Alcohol Conversion and Subsequent Substitution

| Step | Reaction | Stereochemical Outcome at Chiral Carbon |

|---|---|---|

| 1 | Alcohol to Sulfonate Ester | Retention of Configuration |

| 2 | Sulfonate Ester + Nucleophile (SN2) | Inversion of Configuration |

Intermolecular and Intramolecular Rearrangements Involving Sulfonates

While specific mechanistic studies on the intermolecular and intramolecular rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of analogous aryl arenesulfonates provides a strong basis for predicting its behavior. The primary rearrangement pathways anticipated for this class of compounds are the photo-Fries rearrangement and, under certain conditions, a thermal Fries rearrangement. These transformations can proceed through either intramolecular or intermolecular mechanisms, leading to the formation of hydroxyphenyl mesityl sulfones.

One of the most relevant and well-documented rearrangements for aryl esters, including sulfonate esters, is the photo-Fries rearrangement. nih.govcapes.gov.br This photochemical reaction typically involves the homolytic cleavage of the ester bond upon irradiation with UV light. In the case of this compound, this would lead to the formation of a 4-methylphenoxy radical and a mesitylenesulfonyl radical. These radical species are generated within a solvent cage.

A significant portion of the reaction proceeds via an intramolecular pathway, where the mesitylenesulfonyl radical recombines with the 4-methylphenoxy radical at the ortho or para positions relative to the hydroxyl group. This recombination within the solvent cage leads to the formation of 2-hydroxy-5-methylphenyl mesityl sulfone and 4-hydroxy-3-methylphenyl mesityl sulfone.

Alternatively, an intermolecular pathway can also occur, where the initially formed radicals escape the solvent cage and react with other molecules. This can lead to the formation of p-cresol (B1678582) from the 4-methylphenoxy radical abstracting a hydrogen atom from the solvent or another molecule. The mesitylenesulfonyl radical can also undergo various other reactions. The ratio of ortho to para isomers and the extent of intermolecular side products are influenced by factors such as the solvent, the presence of radical scavengers, and the wavelength of light used.

The table below illustrates a typical product distribution for a photo-Fries rearrangement of a related aryl sulfonate, phenyl p-toluenesulfonate, which serves as an illustrative example of the types of products that could be expected from this compound. capes.gov.br

| Reactant | Product | Isomer Position | Yield (%) |

|---|---|---|---|

| Phenyl p-toluenesulfonate | o-hydroxyphenyl-p-tolylsulfone | Ortho | Data not specified |

| p-hydroxyphenyl-p-tolylsulfone | Para | Data not specified | |

| Phenol (B47542) | - | Data not specified |

While the photo-Fries rearrangement is a well-established pathway, thermal rearrangements of aryl arenesulfonates are less common under neutral conditions due to the high strength of the C-O and S-O bonds. However, in the presence of a Lewis acid catalyst, a thermal Fries rearrangement can be induced. researchgate.net This reaction is analogous to the classic Fries rearrangement of carboxylate esters.

The mechanism of the Lewis acid-catalyzed Fries rearrangement is believed to be intermolecular . The Lewis acid, such as aluminum chloride, coordinates to the sulfonyl oxygen, polarizing the S-O bond and facilitating its cleavage to form a 4-methylphenoxide-Lewis acid complex and a mesitylenesulfonyl cation. The highly electrophilic mesitylenesulfonyl cation can then attack the aromatic ring of another 4-methylphenoxide molecule via electrophilic aromatic substitution, predominantly at the ortho and para positions. Hydrolysis of the resulting complex then yields the corresponding hydroxyphenyl mesityl sulfones.

It is important to note that the thermal rearrangement of arylsulfamates, a related class of compounds, has been shown to proceed via an intermolecular mechanism involving the liberation of sulfur trioxide. mdpi.com While the mechanism for aryl arenesulfonates is different, it highlights the propensity for intermolecular pathways in the rearrangement of sulfur-containing aromatic esters.

Applications of 4 Methylphenyl Mesitylene Sulfonate in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates, including those derived from mesitylenesulfonic acid, have emerged as effective coupling partners, offering a stable and accessible alternative to the more commonly used aryl halides.

C-C Bond Forming Reactions with Arylboronic Acids

(4-Methylphenyl)mesitylene sulfonate and related mesitylenesulfonyl derivatives serve as excellent electrophiles in palladium-catalyzed cross-coupling reactions with arylboronic acids. The bulky mesitylenesulfonyl group enhances the stability of the precursor while still allowing for facile oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. These reactions provide a powerful method for the construction of biaryl and aryl-substituted heterocyclic structures.

A notable application is in the synthesis of nucleoside analogues. For instance, an O4-arylsulfonate derivative of thymidine (B127349), specifically the (2,4,6-trimethylphenyl)sulfonyl (mesitylenesulfonyl) derivative, has been shown to be a suitable substrate for palladium-catalyzed C-C bond formation with a variety of arylboronic acids. researchgate.netnih.gov This reactivity is significant as it allows for the modification of the C-4 position of pyrimidine (B1678525) nucleosides, a transformation that is often challenging compared to reactions at the C-5 position. researchgate.net The stability of the mesitylenesulfonate precursor is a key advantage, preventing premature hydrolysis which can be a competing reaction. researchgate.net Careful control of reaction conditions, including the choice of solvent, is crucial for successful coupling. researchgate.net

Synthesis of Aryl Pyrimidinone Nucleoside Analogues

The synthesis of C-4 aryl pyrimidinone nucleoside analogues is a specific and important application of the aforementioned C-C bond-forming reactions. These modified nucleosides are of interest in medicinal chemistry for their potential biological activities. The use of a thymidine derivative bearing a mesitylenesulfonyl group at the O4-position has proven to be a successful strategy for introducing a range of aryl groups at this position via coupling with arylboronic acids. researchgate.netnih.gov

The research in this area has demonstrated that the mesitylenesulfonyl derivative possesses the requisite balance of stability and reactivity for efficient palladium-catalyzed cross-coupling. researchgate.net Many of these reactions can proceed efficiently at room temperature, and even electron-deficient arylboronic acids can be successfully coupled under appropriate conditions. researchgate.netnih.gov This methodology represents the first successful synthesis of C-4 aryl pyrimidinone nucleoside analogues through the cross-coupling of arylboronic acids with an arylsulfonate derived from a pyrimidine nucleoside. researchgate.net

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / (2-dicyclohexylphosphino)-1,1′-biphenyl | K₃PO₄ | Toluene | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / (2-dicyclohexylphosphino)-1,1′-biphenyl | K₃PO₄ | Toluene | 92 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ / (2-dicyclohexylphosphino)-1,1′-biphenyl | K₃PO₄ | Toluene | 85 |

| 3-Nitrophenylboronic acid | Pd₂(dba)₃ / Tri-tert-butylphosphine | K₃PO₄ | Dioxane | 78 |

Table 1: Examples of Palladium-Catalyzed Synthesis of C-4 Aryl Pyrimidinone Nucleoside Analogues

Exploration in Suzuki-Miyaura Couplings

The palladium-catalyzed cross-coupling of aryl sulfonates with arylboronic acids is a classic example of the Suzuki-Miyaura reaction. The use of this compound and its analogues in this context highlights the versatility of the Suzuki-Miyaura coupling beyond traditional aryl halides. The reactivity of the C-S bond in the aryl sulfonate towards oxidative addition by palladium(0) is the key step that enables their participation in this transformation.

The synthesis of C-4 aryl pyrimidinone nucleoside analogues is a direct application of the Suzuki-Miyaura reaction where the mesitylenesulfonyl derivative of thymidine acts as the electrophilic partner. researchgate.netnih.gov These reactions at the C-4 position of pyrimidine nucleosides are noted to be more challenging than similar couplings at the C-5 position, often requiring more specialized catalytic systems to achieve high yields. researchgate.net The successful application of mesitylenesulfonyl derivatives in these demanding Suzuki-Miyaura couplings underscores their utility as effective coupling partners in the synthesis of complex, biologically relevant molecules.

Formation of Nitrogen-Containing Organic Compounds

Mesitylenesulfonyl-containing reagents play a significant role in the synthesis of various nitrogen-containing organic compounds. Their utility stems from the ability of the mesitylenesulfonyl group to act as a good leaving group and to activate adjacent atoms for nucleophilic attack or rearrangement.

Electrophilic Amination Reactions Utilizing Mesitylenesulfonyl Reagents

O-(Mesitylenesulfonyl)hydroxylamine (MSH) is a highly effective reagent for electrophilic amination, a process that involves the transfer of an amino group (NH₂) to a nucleophile. researchgate.net This reagent offers advantages in terms of reactivity and solubility in common organic solvents compared to other aminating agents. researchgate.net Electrophilic amination is a fundamental transformation for the formation of N-N bonds and is crucial for the synthesis of hydrazines and other nitrogen-rich compounds. researchgate.net

The reaction of MSH with various nucleophiles, such as tertiary amines and amidines, proceeds rapidly to form the corresponding aminated salts in high yields. researchgate.net The high reactivity of MSH allows for these reactions to be carried out under mild conditions, often at low temperatures. The mesitylenesulfonate anion serves as the counterion in the resulting ammonium (B1175870) salts.

| Nucleophile | Solvent | Yield of Aminated Salt (%) |

| Triethylamine | Diethyl ether | >95 |

| N,N-Diisopropylethylamine | Diethyl ether | >95 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Diethyl ether | >95 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Diethyl ether | ~90 |

Table 2: Examples of Electrophilic Amination using O-(Mesitylenesulfonyl)hydroxylamine (MSH)

Synthesis of Oximes, Hydroxylamines, and Amides

Mesitylenesulfonyl reagents are also instrumental in the synthesis of oximes, hydroxylamines, and amides, often through reactions involving carbonyl compounds. Oximes are typically formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). arpgweb.comwikipedia.org While not a direct application of this compound, related mesitylenesulfonyl derivatives can be used to generate reactive hydroxylamine species in situ or to activate the carbonyl group.

More directly, O-(Mesitylenesulfonyl)hydroxylamine (MSH) has been employed in a highly efficient, direct synthesis of secondary amides from ketones via a Beckmann rearrangement. researchgate.net This method is advantageous as it proceeds rapidly at room temperature under mild conditions and does not require any additives. researchgate.net The reaction tolerates a wide variety of functional groups, and a simple aqueous work-up often provides the amide products in excellent yields and high purity. researchgate.net This transformation highlights the dual role of the mesitylenesulfonyl reagent, first in the formation of an oxime intermediate and then in facilitating the rearrangement to the corresponding amide.

| Ketone | Product Amide | Yield (%) |

| Cyclohexanone | ε-Caprolactam | 98 |

| Acetophenone | N-Phenylacetamide | 95 |

| Benzophenone | N-Benzoyl-aniline | 92 |

| 4'-Methoxyacetophenone | N-(4-Methoxyphenyl)acetamide | 96 |

Table 3: Synthesis of Amides from Ketones using O-(Mesitylenesulfonyl)hydroxylamine (MSH)

Primary Sulfonamide Synthesis Methodologies

The synthesis of primary sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. acs.org The classical approach to primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia (B1221849) or ammonia surrogates. acs.org While direct conversion of aryl sulfonates to primary sulfonamides is not the most common method, they can serve as valuable precursors to the necessary sulfonyl chlorides.

Alternatively, transition metal-catalyzed methodologies have emerged for the synthesis of aryl sulfonamides. For instance, palladium-catalyzed processes can be employed for the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides, which can then be converted to sulfonamides in situ. mit.edunih.gov In this context, a compound like this compound could potentially be used in palladium-catalyzed cross-coupling reactions with a suitable sulfonamide-containing coupling partner, although this is a less direct route.

Recent advancements have also explored photosensitized nickel catalysis for the coupling of sulfonamides with aryl electrophiles, offering a modern approach to C-N bond formation. princeton.edu

Table 1: Comparison of General Methodologies for Primary Sulfonamide Synthesis

| Methodology | Starting Materials | Reagents | General Applicability |

| Classical Synthesis | Aryl/Alkyl Halides or Thiols | Oxidizing agents, Chlorinating agents, Ammonia | Broad, but can require harsh conditions |

| From Sulfinate Salts | Aryl/Alkyl Sulfinate Salts | Electrophilic nitrogen source (e.g., MSH, HOSA) | Limited by the stability of reagents |

| Palladium-Catalyzed Aminosulfonylation | Aryl Iodides, Hydrazines | Palladium catalyst, SO2 source | Specific to N-aminosulfonamides |

| Nickel-Catalyzed Sulfonamidation | Aryl Halides, Sulfonamides | Nickel catalyst, photocatalyst | Broad scope for aryl and heteroaryl sulfonamides |

Building Block for Complex Molecular Architecture

Perhaps the most significant application of aryl sulfonates like this compound is as a building block in the construction of complex organic molecules. lookchem.com The sulfonate group, particularly mesitylate and tosylate, is an excellent leaving group in cross-coupling reactions, serving as a stable and often more reactive alternative to aryl halides.

Aryl sulfonates are versatile electrophilic partners in a wide array of palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and C-N coupling reactions. rsc.orgrsc.org This allows for the formation of C-C, C-N, and other bonds, enabling the assembly of complex molecular scaffolds from simpler precursors. For instance, aryl fluorosulfates, which share reactivity patterns with other aryl sulfonates, have been shown to be superior to aryl triflates in some Suzuki-Miyaura reactions. rsc.org Iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents has also been reported, offering a more sustainable approach. organic-chemistry.org The versatility of aryl sulfonates as building blocks is a cornerstone of modern synthetic organic chemistry. researchgate.net

Table 3: Common Cross-Coupling Reactions Utilizing Aryl Sulfonates

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl sulfonate, Organoboron reagent | Palladium or Nickel | C-C |

| Sonogashira Coupling | Aryl sulfonate, Terminal alkyne | Palladium/Copper | C-C (sp2-sp) |

| Buchwald-Hartwig Amination | Aryl sulfonate, Amine | Palladium or Nickel | C-N |

| Heck Reaction | Aryl sulfonate, Alkene | Palladium | C-C |

Lack of Specific Theoretical and Computational Studies on this compound Prevents Detailed Analysis

Following a comprehensive search for theoretical and computational studies on this compound, it has been determined that there is a significant lack of publicly available research specifically addressing the chemistry of this compound through the requested analytical lenses. While general principles of computational chemistry, reaction mechanisms, and acidity analysis are well-established for related compounds, specific data and detailed findings for this compound are not present in the surveyed scientific literature.

The outlined topics for investigation, including Density Functional Theory (DFT) calculations, analysis of reaction potential energy surfaces, and elucidation of reaction mechanisms such as esterification and substitution, require specific computational models and experimental data for the molecule . Similarly, discussions on electronic and steric effects, theoretical predictions of protonation sites, and correlation with experimental acidity data are contingent upon dedicated studies of this compound.

Without such specific research, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The general mechanisms for reactions like electrophilic aromatic substitution and Fischer esterification are understood, but their specific application and the nuanced electronic and steric interplay within this compound have not been computationally modeled or documented in accessible sources. docbrown.infomasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline due to the absence of foundational research on the theoretical and computational chemistry of this compound.

Theoretical and Computational Studies of 4 Methylphenyl Mesitylene Sulfonate Chemistry

Molecular Orbital Analysis and Reactivity Prediction

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure of (4-Methylphenyl)mesitylene sulfonate and predicting its reactivity. By employing methods such as Density Functional Theory (DFT), it is possible to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting the kinetic and thermodynamic stability of the molecule, as well as its behavior in chemical reactions.

The HOMO represents the region of the molecule most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronic properties of the p-tolyl and mesityl rings influence the distribution and energy of the FMOs. The electron-donating methyl groups on both aromatic rings are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted phenyl benzenesulfonate. The bulky mesityl group, with its three methyl groups, significantly impacts the steric and electronic environment of the sulfonate ester linkage.

Computational models can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In these maps, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonate group and the aromatic rings, while a significant positive potential would be located on the sulfur atom, making it a prime target for nucleophiles.

Detailed research findings from computational studies on analogous aryl arenesulfonates provide insight into the expected electronic properties of this compound. These studies consistently show that the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed across the sulfonyl group and the adjacent aryl ring. This distribution primes the sulfur atom for nucleophilic attack and the C–O bond for potential cleavage, which are characteristic reactions of sulfonate esters.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

The following table presents hypothetical, yet representative, data for the frontier molecular orbitals of this compound, as would be predicted by DFT calculations.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution | Predicted Reactive Site |

| HOMO | -6.5 | π-orbitals of the p-tolyl and mesityl rings | Aromatic rings (electrophilic attack) |

| LUMO | -1.2 | σ-orbitals of the S-O and S-C bonds | Sulfur atom (nucleophilic attack) |

| HOMO-1 | -7.1 | π-orbitals of the aromatic systems | Aromatic rings |

| LUMO+1 | -0.8 | π-orbitals of the aromatic systems | Aromatic rings |

| HOMO-LUMO Gap | 5.3 | - | Overall reactivity indicator |

This molecular orbital analysis, combining FMO theory and MEP maps, allows for robust predictions of the reactivity of this compound. The sulfur atom of the sulfonate group is identified as the primary electrophilic center, susceptible to attack by nucleophiles, which can lead to the cleavage of the S-O bond. The aromatic rings, enriched by the methyl substituents, are the predicted sites for electrophilic aromatic substitution. The significant HOMO-LUMO gap suggests a molecule of moderate reactivity, stable under normal conditions but capable of participating in a variety of organic transformations.

Exploration of 4 Methylphenyl Mesitylene Sulfonate in Specialized Chemical Fields

Materials Science Applications

In the realm of materials science, the unique molecular architecture of sulfonate salts and esters can be leveraged to create materials with specific, high-performance properties. The mesitylene (B46885) sulfonate moiety, in particular, can influence the solid-state packing of molecules, which is a critical factor in determining the bulk properties of a material.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Organic ionic salts, particularly those based on stilbazolium cations, are a significant class of NLO materials. The efficiency of these materials is highly dependent on the non-centrosymmetric arrangement of the chromophores in the crystal lattice.

The counter-ion (anion) plays a crucial role in directing this crystal packing. While specific research on (4-Methylphenyl)mesitylene sulfonate in this exact context is not extensively documented, the influence of the sulfonate anion is well-established. A bulky and sterically demanding anion like mesitylene sulfonate can disrupt symmetrical packing arrangements that would otherwise lead to a cancellation of the NLO effect. By enforcing a non-centrosymmetric crystal structure, the mesitylene sulfonate anion could enhance the second-order NLO properties of stilbazolium salts.

The choice of anion affects not only the crystal symmetry but also other physical properties like solubility, thermal stability, and transparency window, which are all critical for practical NLO applications. For instance, different sulfonate anions have been paired with stilbazolium cations to fine-tune these properties. The table below summarizes the NLO properties of some stilbazolium salts with different counter-ions to illustrate this effect.

Table 1: Comparison of NLO Properties of Stilbazolium Salts with Various Anions

| Stilbazolium Cation | Anion | Second Harmonic Generation (SHG) Efficiency |

|---|---|---|

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium | Tosylate (DAST) | High |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium | p-chlorobenzenesulfonate (DASC) | High |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium | 2,4,6-trimethylbenzenesulfonate (DSTMS) | Significant |

| 4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium | Iodide (DMSI) | Studied for third-order NLO |

This table is illustrative and compiles data from various research on stilbazolium salts to show the influence of the anion on NLO properties.

The use of a large, structurally complex anion like mesitylene sulfonate is a key strategy in "crystal engineering" to optimize the macroscopic NLO response of these materials.

The production of high-quality single crystals is essential for many applications in materials science, including NLO devices. The growth of large, optically clear crystals of organic salts can be challenging. The choice of solvent and the growth technique are critical parameters that need to be optimized.

While a specific methodology for this compound is not detailed in available literature, the crystal growth of a closely related compound, sodium mesitylene sulfonate (SMS), provides a relevant case study. An optically high-quality single crystal of sodium mesitylene sulfonate has been successfully grown by a slow evaporation method using methanol (B129727) as a solvent at room temperature.

The slow evaporation solution technique is a common and effective method for growing organic crystals. It involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. The quality and size of the resulting crystals are highly dependent on factors such as the rate of evaporation, temperature stability, and the purity of the starting material and solvent.

For sodium mesitylene sulfonate, single-crystal X-ray diffraction (XRD) analysis was used to characterize the grown crystal. The data obtained from this analysis is summarized in the table below.

Table 2: Crystallographic Data for Sodium Mesitylene Sulfonate (SMS)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 24.31 |

| b (Å) | 6.09 |

| c (Å) | 7.91 |

| β (°) | 106.3 |

| Volume (ų) | 1122 |

Data is for the related compound Sodium Mesitylene Sulfonate.

This methodology and the resulting crystallographic data for a related mesitylene sulfonate salt highlight the techniques that would be applicable to the crystal growth of materials incorporating the this compound moiety for materials science research.

Advanced Reagent Design and Development

In organic synthesis, the development of new reagents that offer improved reactivity, selectivity, or handling properties is a constant pursuit. Sulfonate esters, as a class of compounds, are well-established as versatile reagents and intermediates. wikipedia.orgeurjchem.com

This compound is a sulfonate ester. The key chemical feature of sulfonate esters in synthesis is that the sulfonate group (R-SO₃⁻) is an excellent leaving group. wikipedia.org A good leaving group is a molecular fragment that departs with a pair of electrons in a heterolytic bond cleavage. The stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge over the three oxygen atoms, makes this departure energetically favorable.

This property makes sulfonate esters, including potentially this compound, effective alkylating or arylating agents in substitution reactions. eurjchem.com For example, they can be used to transfer the p-tolyl group to a nucleophile. The general reaction is as follows:

Nu⁻ + (4-Methylphenyl)-O-SO₂-(Mesityl) → Nu-(4-Methylphenyl) + ⁻O-SO₂-(Mesityl)

Here, Nu⁻ represents a nucleophile. The bulky mesitylene sulfonate group would serve as the leaving group. The specific reactivity and utility of this compound as a reagent would be influenced by the steric hindrance of the mesitylene group, which could affect the reaction rate and selectivity.

The applications of sulfonate esters in organic synthesis are diverse, as summarized in the table below.

Table 3: Applications of Sulfonate Esters in Organic Synthesis

| Application | Description |

|---|---|

| Alkylating Agents | Used to introduce alkyl groups into molecules. Methyl triflate is a powerful example. wikipedia.org |

| Protecting Groups | The sulfonyl group can be used to protect alcohols. |

| Precursors to other Functional Groups | Can be converted into other functional groups through substitution or elimination reactions. eurjchem.com |

| Lewis Acid Catalysis | Cations of sulfonate salts (e.g., scandium triflate) can act as Lewis acids. wikipedia.org |

The design of this compound as a reagent would leverage these fundamental principles of sulfonate ester chemistry, with the specific substituents (4-methylphenyl and mesityl) potentially offering unique selectivity or reactivity in certain synthetic transformations.

Future Directions and Emerging Research Avenues for 4 Methylphenyl Mesitylene Sulfonate

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of aryl sulfonates, including (4-Methylphenyl)mesitylene sulfonate, is typically performed under batch conditions. However, these reactions can be highly exothermic and require careful control of reagent addition and temperature, posing challenges for scalability and safety. The adoption of continuous flow chemistry offers a promising solution to these issues, aligning with the broader goals of green and sustainable chemistry. organic-chemistry.orgresearchgate.net

Flow chemistry reactors provide superior heat and mass transfer compared to batch reactors, enabling precise control over reaction parameters and minimizing the formation of byproducts. nih.gov For the synthesis of this compound, a flow process would involve pumping solutions of 4-cresol and mesitylenesulfonyl chloride through a heated and pressurized tube or microreactor. This setup allows for rapid optimization of conditions (temperature, residence time, stoichiometry) and can handle hazardous reagents more safely by keeping the instantaneous volume of the reaction mixture small. thalesnano.com

The move towards continuous manufacturing not only enhances safety and efficiency but also reduces waste and energy consumption, key principles of sustainable synthesis. researchgate.net Future research will likely focus on developing optimized, scalable flow protocols for the production of this compound and related aryl sulfonates, potentially integrating in-line purification steps to create a seamless and automated manufacturing process.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor; risk of localized hotspots and thermal runaway. | Excellent; high surface-area-to-volume ratio ensures uniform temperature. |

| Safety | Higher risk due to large volumes of reagents and exothermic potential. | Inherently safer; small reaction volumes minimize risk. |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; scaling by operating for longer durations ("scale-out"). |

| Process Control | Limited; difficult to precisely control mixing and temperature. | Precise control over residence time, temperature, and pressure. |

| Sustainability | Can generate significant solvent and energy waste. | Reduced waste, improved energy efficiency, potential for solvent recycling. organic-chemistry.org |

Novel Applications in Organocatalysis and Biocatalysis

Beyond its synthesis, this compound holds potential as a substrate or catalyst component in modern catalytic reactions.

In the field of organocatalysis , where small organic molecules are used to accelerate reactions, sulfonate esters are often employed as substrates with good leaving groups. The significant steric bulk of the mesitylenesulfonate moiety in this compound is a distinguishing feature. This bulk could be exploited to control stereoselectivity in asymmetric reactions. For instance, a chiral organocatalyst could preferentially recognize one face of the molecule, leading to highly enantioselective substitution products. Future research could explore the use of this compound in organocatalyzed cross-coupling reactions, where its bulky leaving group might influence the rate and selectivity of reductive elimination from a metal-free catalytic cycle.

Biocatalysis represents another frontier, offering environmentally benign and highly selective synthetic routes. vapourtec.com Recent discoveries of arylsulfate sulfotransferases (ASSTs), enzymes that can catalyze the transfer of sulfate (B86663) groups to various alcohols, open the door to the enzymatic synthesis of sulfonate esters under mild, aqueous conditions. nih.gov An emerging research avenue would be the discovery or protein engineering of an enzyme capable of specifically catalyzing the reaction between 4-cresol and a mesitylenesulfonyl donor. Such a biocatalyst would offer unparalleled selectivity and sustainability. Conversely, enzymes could be developed to selectively hydrolyze or modify the sulfonate ester, which could be useful in biological contexts or for the controlled release of active molecules.

| Catalysis Type | Potential Application | Hypothesized Role of this compound |

|---|---|---|

| Organocatalysis | Asymmetric Substitution Reactions | Substrate with a sterically demanding leaving group to enhance stereocontrol. |

| Biocatalysis | Enzymatic Synthesis | Target molecule for a sustainable, enzyme-catalyzed sulfonation process. nih.gov |

| Biocatalysis | Enzymatic Modification | Substrate for engineered hydrolases for targeted cleavage or functionalization. |

| Transition Metal Catalysis | Selective Cross-Coupling | Substrate where the bulky sulfonate group could influence regioselectivity. scispace.com |

Exploration of New Chemical Reactivities and Transformations

The conventional reactivity of aryl sulfonates in transition-metal-catalyzed cross-coupling reactions involves the cleavage of the Carbon-Oxygen (C–O) bond. eurjchem.comnih.gov In this mode, the arylsulfonate acts as an analogue to an aryl halide, making the p-tolyl group of this compound an electrophilic partner for coupling with various nucleophiles (e.g., boronic acids, amines, thiols). acs.orgresearchgate.net This reactivity is well-established for simpler sulfonates like tosylates and mesylates and represents a baseline for the expected behavior of this compound. osti.gov

However, a more exciting and less explored reaction pathway involves the cleavage of the Sulfur-Oxygen (S–O) bond. Recent studies have shown that under specific conditions, such as visible-light photoredox catalysis, aryl sulfonate esters can undergo S–O bond cleavage to generate sulfonyl radicals. nih.gov This novel activation mode transforms the molecule's role from an arylating agent into a sulfonylating agent.

The future exploration of this compound's reactivity will likely focus on selectively triggering one cleavage pathway over the other. The choice of catalyst (e.g., palladium complexes for C–O cleavage vs. photocatalysts for S–O cleavage) and reaction conditions could allow this single precursor to be used for divergent synthetic applications. The steric and electronic properties imparted by the mesityl group may offer unique advantages in controlling this selectivity, providing a tunable platform for complex molecule synthesis. This dual reactivity significantly broadens the synthetic utility of this compound beyond its traditional role.

| Pathway | Bond Cleaved | Reactive Intermediate | Typical Catalyst | Potential Products |

|---|---|---|---|---|

| Cross-Coupling | Aryl C–O | Pd(II)-Aryl Complex | Palladium or Nickel Complexes osti.gov | Biaryls, Arylamines, Aryl ethers |

| Sulfonylation | Sulfur–O | Mesitylenesulfonyl Radical | Photoredox Catalysts nih.gov | Vinyl Sulfones, Aryl Sulfones |

常见问题

Q. How does mechanical grinding time influence the synthesis efficiency of β-cyclodextrin mesitylene sulfonate (β-CDMts), and what methodological tools validate these effects?

- Answer : Grinding β-cyclodextrin (β-CD) reduces particle size to ~167 nm after 1 hour, but further grinding does not improve conversion rates. Surface area (via BET analysis) increases with grinding, yet reaction efficiency plateaus due to diffusion limitations in crystalline regions rather than surface area . Use SEM and BET to monitor particle size and surface area, complemented by kinetic models to distinguish mechanical vs. chemical contributions .

Q. What analytical techniques are critical for characterizing substituent distribution in (4-methylphenyl)mesitylene sulfonate derivatives?

- Answer : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for quantifying mono- vs. poly-substituted products. SEM and BET analysis validate particle size and surface area effects, while kinetic profiling (e.g., time-dependent substituent ratios in Figure 5) reveals reaction selectivity .

Q. How does alkali choice (e.g., KOH vs. other bases) affect substituent regioselectivity in mesitylene sulfonate synthesis?

- Answer : KOH increases primary face mono-substitution in β-CDMts by 30–40% compared to other bases. This is attributed to steric and electronic effects during the nucleophilic substitution phase. Experimental validation requires controlled trials with varying bases and NMR analysis of substitution patterns .

Advanced Research Questions

Q. Why does reduced β-CD particle size not correlate with higher conversion rates in mechanochemical synthesis, and how can this contradiction be resolved?

- Answer : Despite increased surface area (BET data), diffusion barriers in crystalline β-CD domains limit reactant accessibility. Advanced modeling (e.g., Avrami-Erofeev kinetics) distinguishes surface-driven vs. bulk diffusion mechanisms. Cross-validate with SEM-derived particle morphology and time-resolved conversion data .

Q. What solid-state reaction mechanisms dominate the formation of this compound under mechanochemical conditions?

- Answer : Two competing pathways are identified: (i) direct surface reaction between β-CD and MtsCl, and (ii) stress-induced amorphization enabling bulk diffusion. Use synchrotron XRD to track crystallinity loss and isotope labeling to trace reaction loci .

Q. How can researchers control the mono-/poly-substituted product ratio in mesitylene sulfonate derivatives?

- Answer : Adjust grinding intensity and alkali concentration. Higher mechanical energy promotes poly-substitution, while KOH favors mono-substitution. Optimize using DoE (Design of Experiments) with variables like grinding time, base molarity, and temperature, validated via HPLC and mass spectrometry .

Q. What purification challenges arise in isolating high-purity this compound, and what strategies mitigate them?

- Answer : Hydrolysis of sulfonic acid byproducts (e.g., via 20% HCl) and steam distillation are critical. Fractional crystallization at low temperatures improves purity, monitored by melting point analysis and phase equilibrium studies (e.g., vapor-liquid equilibrium data for mesitylene derivatives) .

Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) inform solvent selection for mesitylene sulfonate purification?

- Answer : Binary phase diagrams (e.g., mesitylene/1,2,4-trimethylbenzene) reveal azeotropic behavior at 740 mmHg. Use modified recirculation stills and UNIQUAC models to optimize distillation conditions, minimizing co-evaporation of impurities .

Q. What patent-derived methodologies exist for formulating mesitylene sulfonate compositions in industrial research?

Q. How can researchers validate conflicting data on particle size effects using multi-methodological approaches?

- Answer : Combine BET surface area measurements, SEM particle morphology, and kinetic modeling (e.g., Avrami-Erofeev) to resolve discrepancies. For example, while BET indicates surface area increases, SEM reveals agglomeration that limits reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。